3,4,5-Tribromo-1-nitro-1H-pyrazole
CAS No.: 104599-40-8
Cat. No.: VC21262739
Molecular Formula: C3Br3N3O2
Molecular Weight: 349.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104599-40-8 |
|---|---|
| Molecular Formula | C3Br3N3O2 |
| Molecular Weight | 349.76 g/mol |
| IUPAC Name | 3,4,5-tribromo-1-nitropyrazole |
| Standard InChI | InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 |
| Standard InChI Key | XTPFYEWNZFBALH-UHFFFAOYSA-N |
| SMILES | C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br |
| Canonical SMILES | C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br |
Introduction
Chemical Structure and Identification
Structural Characteristics
3,4,5-Tribromo-1-nitro-1H-pyrazole belongs to the family of polyhalogenated pyrazole derivatives. Its structure features a five-membered pyrazole ring with three bromine atoms substituted at positions 3, 4, and 5, and a nitro group attached to the N1 position. The presence of these electron-withdrawing groups significantly influences its electronic properties, stability, and reactivity.
Chemical Identification Data
The compound is uniquely identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Data for 3,4,5-Tribromo-1-nitro-1H-pyrazole
| Parameter | Value |
|---|---|
| CAS Number | 104599-40-8 |
| Molecular Formula | C₃Br₃N₃O₂ |
| Molecular Weight | 349.76 g/mol |
| IUPAC Name | 3,4,5-tribromo-1-nitropyrazole |
| InChI | InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 |
| InChIKey | XTPFYEWNZFBALH-UHFFFAOYSA-N |
| SMILES | C1(=C(N(N=C1Br)N+[O-])Br)Br |
Physical and Chemical Properties
Physical Properties
The physical properties of 3,4,5-Tribromo-1-nitro-1H-pyrazole are critical for understanding its behavior in various chemical environments. These properties, as derived from computational and experimental studies, are summarized in Table 2.
Table 2: Physical and Computed Properties of 3,4,5-Tribromo-1-nitro-1H-pyrazole
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 3.2 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 0 | Computed |
| Exact Mass | 348.75201 Da | Computed |
| Monoisotopic Mass | 346.75406 Da | Computed |
| Topological Polar Surface Area | 63.6 Ų | Computed |
| Heavy Atom Count | 11 | Computed |
| Complexity | 174 | Computed |
Electronic Properties
The electronic configuration of 3,4,5-Tribromo-1-nitro-1H-pyrazole is significantly influenced by the presence of electron-withdrawing groups (bromine atoms and the nitro group). These substituents create an electron-deficient system, particularly at the C3, C4, and C5 positions, making the compound susceptible to nucleophilic attack .
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 3,4,5-Tribromo-1-nitro-1H-pyrazole typically involves the bromination of 1-nitro-1H-pyrazole followed by nitration, or direct nitration of 3,4,5-tribromopyrazole. The key synthetic approaches reported in the literature are summarized below.
Bromination of Nitro-pyrazoles
One of the established routes involves the bromination of 1-nitro-1H-pyrazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in appropriate solvents. The reaction typically proceeds with regioselective bromination at the C3, C4, and C5 positions due to the directing effect of the nitro group .
Nitration of Tribromopyrazole
Another synthetic approach involves the nitration of 3,4,5-tribromopyrazole. This method utilizes nitration agents such as nitric acid/sulfuric acid mixtures or nitronium tetrafluoroborate (NO₂BF₄) to introduce the nitro group at the N1 position .
Chemical Reactivity
Thermolysis Reactions
The compound exhibits notable thermal reactivity, particularly in thermolysis reactions. When refluxed in different solvents, 3,4,5-Tribromo-1-nitro-1H-pyrazole undergoes distinctive transformation pathways:
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In benzene: The compound releases bromine and NO₂, forming 4-nitro-1H-pyrazole (compound 2) and 1-phenyl-1H-pyrazoles (compounds 4 and 5) .
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In toluene: The reaction yields 4-nitro-1H-pyrazole (compound 2) and benzyl bromide as the main products .
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In acetonitrile: Both 4-nitro-1H-pyrazole (compound 2) and 5-nitro-1H-pyrazole (compound 6a) are formed, indicating a complex rearrangement process during thermolysis .
Reactions with Electron-Rich Compounds
When 3,4,5-Tribromo-1-nitro-1H-pyrazole is refluxed with electron-rich compounds such as 3,5-dimethyl-1H-pyrazole (compound 7) in various solvents, it yields 5-nitro-1H-pyrazole (compound 6a) and 4-bromo-3,5-dimethyl-1H-pyrazole (compound 8). Similarly, when refluxed with anisole in benzene, it produces 4-nitro-1H-pyrazole (compound 2) and bromoanisoles .
Mechanistic Insights
The reactivity patterns suggest possible mechanisms involving intramolecular rearrangements to intermediates such as 3-bromo-3-nitro-3H-pyrazoles and 4-bromo-4-nitro-4H-pyrazole. These intermediates are thought to be responsible for both the loss of bromine and NO₂, as well as the electrophilic bromination of reaction partners .
Related Compounds and Structural Analogs
Relationship to Other Brominated Pyrazoles
3,4,5-Tribromo-1-nitro-1H-pyrazole belongs to a family of brominated pyrazole derivatives, including:
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3,5-Dibromo-1-nitro-1H-pyrazole: This dibromo analog shows similar but distinct reactivity patterns. In refluxing acetonitrile, it primarily forms 3,4-dibromo-5-nitro-1H-pyrazole and 3,5-dibromo-1H-pyrazole. When refluxed with 3,5-dimethyl-1H-pyrazole, it produces 3-bromo-5-nitro-1H-pyrazole .
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3,4,5-Tribromo-1H-pyrazole: The non-nitrated precursor, which can undergo various transformations including vinyl substitution reactions with 1,2-dibromoethane .
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3,4-Dibromo-5-nitro-1H-pyrazole: A structural isomer with a different arrangement of the bromine and nitro groups .
Comparison with Nitrophenyl Derivatives
The related compound 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole, which features a 4-nitrophenyl group at the N1 position instead of a nitro group, demonstrates different physicochemical properties and potential biological activities .
Table 3: Comparison of 3,4,5-Tribromo-1-nitro-1H-pyrazole with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3,4,5-Tribromo-1-nitro-1H-pyrazole | C₃Br₃N₃O₂ | 349.76 | Reference compound |
| 3,5-Dibromo-1-nitro-1H-pyrazole | C₃HBr₂N₃O₂ | 270.87 | Missing Br at position 4 |
| 3,4,5-Tribromo-1H-pyrazole | C₃HBr₃N₂ | 304.77 | No nitro group at N1 |
| 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | C₉H₄Br₃N₃O₂ | 425.86 | 4-Nitrophenyl instead of nitro at N1 |
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